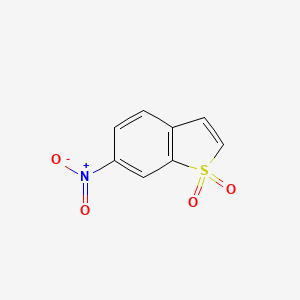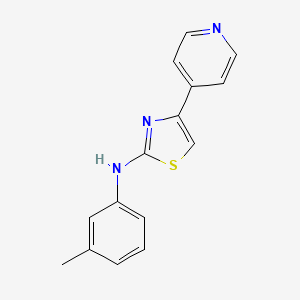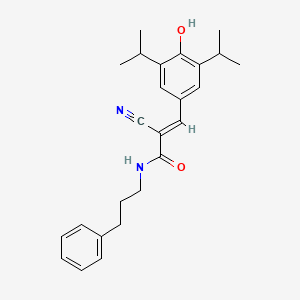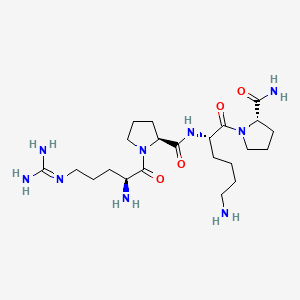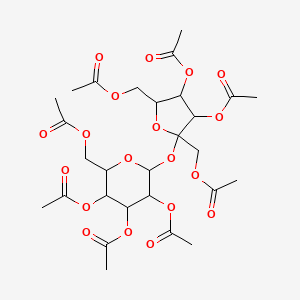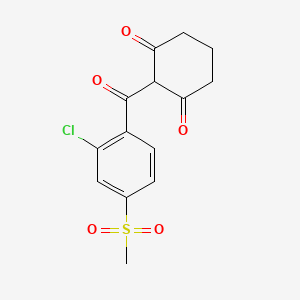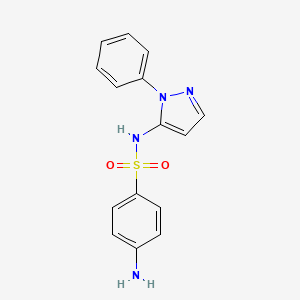
Sulfaphenazole
Overview
Description
Sulfaphenazole is a sulfonamide antibacterial . It is used for the treatment of bacterial infections .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N4O2S . The average molecular weight is 314.362 Da . The structure includes a phenylpyrazole linked to a sulfonamide group .
Chemical Reactions Analysis
This compound, like other sulfonamides, can undergo various reactions including Cl-substitution, OH-substitution, S−N bond cleavage, and smile-type rearrangement .
Scientific Research Applications
Cardioprotection and Ischemia-Reperfusion Injury
Sulfaphenazole, known as an antimicrobial agent and an inhibitor of cytochrome P4502C9, has been identified as protective against ischemia-reperfusion (I/R) injury. Studies have shown that this compound enhances recovery, reduces creatine kinase release, decreases infarct size, and induces autophagy in the heart. These protective mechanisms involve the activation of protein kinase C and autophagy, suggesting this compound's potential in treating heart-related injuries (Huang et al., 2010).
Another study demonstrated that this compound attenuates myocardial I/R injury by overexpressing inducible nitric oxide synthase (iNOS), which enhances nitric oxide bioavailability and tissue oxygenation. This result establishes this compound's role in improving cardiac function and reducing infarct size in myocardial infarction models (Khan et al., 2009).
Treatment of Mycobacterium Tuberculosis
This compound has been studied for its role in treating Mycobacterium tuberculosis. Researchers have optimized sulfonamide compounds derived from this compound to maintain antimycobacterial activity while reducing cytochrome P450 2C9 inhibition. This optimization highlights the potential of this compound derivatives in tuberculosis treatment with lower risk of drug-drug interactions (Chen et al., 2021).
Endothelial Dysfunction in Diabetes
This compound has been shown to improve endothelial function in diabetic models. It enhances endothelium-dependent vasodilation by improving endothelial calcium signaling. This finding is crucial for understanding endothelial dysfunction in diabetes and suggests this compound's therapeutic potential in vascular complications associated with diabetes (Chen et al., 2015).
Photochemical Stress-induced Death of Photoreceptors
This compound, as a selective inhibitor of human cytochrome P450 (CYP) 2C9 enzyme, has been identified as a cytoprotective agent against light-induced death of photoreceptors. This discovery is significant for retinal degenerative diseases, suggesting that CYP2C epoxygenases play a role in photochemical stress-induced death of photoreceptors. This compound's inhibition of these pathways offers a therapeutic approach for retinal photodamage (Chang et al., 2014).
Mechanism of Action
Target of Action
Sulfaphenazole is a sulfonamide antibacterial . Its primary target is the enzyme dihydropteroate synthase (DHPS) , which is crucial for the synthesis of folate in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . By binding to this enzyme, it prevents the normal substrate, para-aminobenzoic acid (PABA), from accessing the active site. This inhibits the production of dihydropteroate, a precursor of folate .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway in bacteria . Folate is essential for the synthesis of nucleic acids. Without it, the bacteria cannot replicate their DNA and divide, leading to a halt in their growth .
Pharmacokinetics
It is known that the metabolism of this compound occurs in the liver .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By blocking folate synthesis, it “starves” the bacteria of this essential nutrient, preventing them from growing and proliferating .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been reported that this compound can inhibit the metabolism of certain drugs, such as tolbutamide, leading to increased plasma levels of these drugs .
Safety and Hazards
Future Directions
Sulfaphenazole has been studied for its potential therapeutic effects on pressure injury and other ischemic skin injuries . It functions to decrease post-ischemic vascular dysfunction and increase blood flow . These studies suggest that this compound could be a potential therapeutic option for pressure injury and other ischemic skin injuries .
Biochemical Analysis
Biochemical Properties
Sulfaphenazole acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), an enzyme involved in folate synthesis . By inhibiting this enzyme, this compound starves the microorganism of folate, leading to its death .
Cellular Effects
This compound, being a potent CYP 2C6 and CYP 2C9 inhibitor, functions to decrease post-ischemic vascular dysfunction and increase blood flow . This indicates that this compound has a significant impact on cellular processes, particularly those related to ischemia and reperfusion.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS) . This enzyme is crucial for the synthesis of folate in bacteria. By inhibiting DHPS, this compound prevents the synthesis of folate, effectively starving the bacteria and leading to their death .
Metabolic Pathways
properties
IUPAC Name |
4-amino-N-(2-phenylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCJHSGMANYXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044131 | |
| Record name | Sulfaphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfaphenazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sulfaphenazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sulfaphenazole is a sulfonamide antibacterial. In bacteria, antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), an enzyme involved in folate synthesis. As such, the microorganism will be "starved" of folate and die. | |
| Record name | Sulfaphenazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
526-08-9 | |
| Record name | Sulfaphenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaphenazole [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaphenazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfaphenazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfaphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaphenazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAPHENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8L4V3F81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfaphenazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 °C | |
| Record name | Sulfaphenazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfaphenazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(2-Fluorophenyl)amino]-1h-Indazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide](/img/structure/B1682622.png)

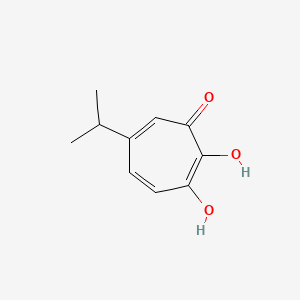
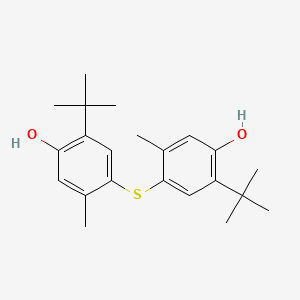
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)

